(4-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-fluorophenyl)boronic acid
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Overview
Description
(4-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-fluorophenyl)boronic acid is a boronic acid derivative with a molecular formula of C15H22BFN2O4. This compound is notable for its unique structure, which includes a piperazine ring, a fluorophenyl group, and a boronic acid moiety. It is used in various chemical and pharmaceutical research applications due to its reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-fluorophenyl)boronic acid typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a fluorophenylboronic acid under controlled conditions. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for the piperazine nitrogen atoms during the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the boronic acid group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the fluorophenyl group can introduce various functional groups .
Scientific Research Applications
(4-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-fluorophenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-fluorophenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the piperazine and fluorophenyl groups, making it less complex.
(4-Fluorophenyl)boronic acid: Similar fluorophenyl group but lacks the piperazine and Boc groups.
(4-Piperazin-1-yl)phenylboronic acid: Contains the piperazine group but lacks the fluorophenyl and Boc groups.
Uniqueness
(4-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-fluorophenyl)boronic acid is unique due to its combination of a piperazine ring, a fluorophenyl group, and a boronic acid moiety. This structure provides distinct reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
[3-fluoro-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BFN2O4/c1-15(2,3)23-14(20)19-8-6-18(7-9-19)13-5-4-11(16(21)22)10-12(13)17/h4-5,10,21-22H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQFEZFCSUMZEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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